molecular formula C13H13Cl2N3O2S B5420004 N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B5420004
M. Wt: 346.2 g/mol
InChI Key: IVJFQQMOLZNXDG-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps. One common method includes the reaction of 2,3-dichloroaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 5-propyl-1,3,4-oxadiazole-2-thiol under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
  • N-(2,3-dichlorophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Uniqueness

N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The propyl group in the oxadiazole ring may confer distinct properties compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2S/c1-2-4-11-17-18-13(20-11)21-7-10(19)16-9-6-3-5-8(14)12(9)15/h3,5-6H,2,4,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJFQQMOLZNXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)SCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729085
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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